2-(2-Ethoxyphenyl)piperidine
Overview
Description
2-(2-Ethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Scientific Research Applications
2-(2-Ethoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Ethoxyphenyl)piperidine”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
2-(2-Ethoxyphenyl)piperidine, a derivative of piperidine, has been observed to have potential therapeutic properties, particularly in the field of oncology . The primary targets of this compound are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways play a significant role in cell proliferation, survival, and migration, making them critical targets in cancer therapy.
Mode of Action
The compound interacts with its targets by modulating their activity. For instance, it has been observed to activate signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression . This modulation can lead to changes in the cellular environment, influencing cell growth, division, and survival.
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in various cellular processes, including cell growth, inflammation, and apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer potential. It has been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . For instance, it has been noted to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Biochemical Analysis
Biochemical Properties
2-(2-Ethoxyphenyl)piperidine, like other piperidine derivatives, has been found to interact with various enzymes and proteins. For instance, piperidine derivatives have been observed to have anticancer potential, interacting with crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These interactions lead to the inhibition of cell migration and help in cell cycle arrest .
Cellular Effects
The cellular effects of this compound are not fully understood yet. Piperidine derivatives have been observed to have significant effects on various types of cells. For instance, they have been found to exhibit anti-inflammatory, antioxidant, and anti-apoptotic properties . These properties suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully known. Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms. For instance, they have been observed to inhibit cell migration and help in cell cycle arrest . They also regulate several crucial signaling pathways essential for the establishment of cancers .
Dosage Effects in Animal Models
Piperine, a piperidine derivative, has been observed to have increased effects on total WBC count when administered at a dosage of 1.14 mg/dose/animal .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Piperidine derivatives have been observed to undergo various metabolic reactions. For instance, ring contraction of piperidine drugs by cytochrome P450 enzymes is among the most important drug metabolisms for human beings .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenyl)piperidine typically involves the reaction of 2-ethoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the piperidine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product. The choice of catalyst and reaction conditions can vary depending on the desired scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-ethoxyphenyl)piperidinone, while reduction can produce various substituted piperidines .
Comparison with Similar Compounds
2-Phenylpiperidine: Lacks the ethoxy group, resulting in different chemical properties and applications.
2-(2-Methoxyphenyl)piperidine: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and biological activity.
2-(2-Chlorophenyl)piperidine:
Uniqueness: This structural feature differentiates it from other piperidine derivatives and contributes to its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
2-(2-ethoxyphenyl)piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-9-4-3-7-11(13)12-8-5-6-10-14-12/h3-4,7,9,12,14H,2,5-6,8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFQHEDRTYRHDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308906 | |
Record name | 2-(2-Ethoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-66-3 | |
Record name | 2-(2-Ethoxyphenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383128-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Ethoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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